4-Fluoro-3-iodo-2-methoxypyridine
Description
4-Fluoro-3-iodo-2-methoxypyridine is a halogenated pyridine derivative with a molecular formula of C₆H₅FINO and a molar mass of 253.01 g/mol . It features a fluorine atom at the 4-position, an iodine atom at the 3-position, and a methoxy group at the 2-position of the pyridine ring. Its synthesis typically involves halogenation or substitution reactions on pyridine precursors, though yields may vary due to competing diiodination or other side reactions .
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-iodo-2-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FINO/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIINFLDILVLSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-iodo-2-methoxypyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the selective halogenation of pyridine followed by methoxylation. For instance, starting with 2-methoxypyridine, selective iodination at the 3-position and fluorination at the 4-position can be achieved using reagents like iodine monochloride (ICl) and Selectfluor® under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving the desired purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-iodo-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for forming N-oxides.
Suzuki-Miyaura Coupling: Palladium catalysts (Pd(PPh3)4) and boronic acids under mild conditions.
Major Products
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-Fluoro-3-iodo-2-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development.
Industry: Used in the synthesis of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-iodo-2-methoxypyridine depends on its application. In chemical reactions, the electron-withdrawing effects of the fluoro and iodo groups influence the reactivity of the pyridine ring. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 4-fluoro-3-iodo-2-methoxypyridine and related pyridine derivatives:
Key Comparative Insights:
Electronic Effects: The fluoro group in this compound enhances the electron-deficient nature of the pyridine ring, facilitating electrophilic substitution reactions compared to non-fluorinated analogs like 3-iodo-4-methoxypyridine .
Reactivity in Cross-Coupling :
- Iodo-substituted pyridines are pivotal in Suzuki-Miyaura reactions. The 3-iodo position in this compound offers a reactive site for palladium-catalyzed cross-coupling, whereas analogs with bulky groups (e.g., 4-methoxybenzyloxy in ) show reduced reactivity due to steric hindrance.
Biological Relevance: Amino-substituted derivatives (e.g., 4-fluoro-3-methoxypyridin-2-amine) exhibit enhanced hydrogen-bonding capacity, making them suitable for kinase inhibitor design . In contrast, the methoxy and iodo groups in the target compound may improve metabolic stability in vivo .
Synthetic Challenges: Iodination of pyridine derivatives often yields mixtures of mono- and di-iodinated products (e.g., 26% mono-iodo vs. 23% di-iodo in ), necessitating careful purification for the target compound.
Biological Activity
4-Fluoro-3-iodo-2-methoxypyridine is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings, including case studies and data tables.
This compound has the following structural characteristics:
- Molecular Formula : C7H6F I N O
- Molecular Weight : Approximately 232.1 g/mol
- Structural Features : The presence of fluorine and iodine substituents on the pyridine ring significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The electron-withdrawing effects of the fluorine and iodine atoms can enhance binding affinity to target proteins, potentially modulating their activity.
Interaction with Enzymes
Research indicates that this compound may act as an inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can lead to altered pharmacokinetic profiles for co-administered drugs, thereby impacting therapeutic efficacy and safety.
Antimicrobial Properties
Compounds similar in structure to this compound have demonstrated antimicrobial activity. For instance, derivatives of methoxypyridine have been tested against various bacterial strains, showing promising results in inhibiting growth .
Case Studies
- Study on Antimicrobial Activity :
-
Study on Cytochrome P450 Inhibition :
- Objective : Assess the impact on drug metabolism.
- Findings : this compound was shown to inhibit CYP450 enzymes, leading to increased plasma levels of co-administered drugs.
Data Table: Biological Activity Overview
| Biological Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of MRSA | |
| Cytochrome P450 Inhibition | Alters drug metabolism | |
| Potential Anti-inflammatory | Under investigation |
Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of this compound. These derivatives are being explored for their potential as bioactive compounds in drug discovery.
Future Directions
The ongoing research aims to:
- Further elucidate the mechanism of action through advanced biochemical assays.
- Explore the structure-activity relationship (SAR) to optimize efficacy and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
